

Application Note: Enzymatic Production of Isomaltulose from Sucrose

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Compound of Interest

Compound Name: *Isomaltulose hydrate*

Cat. No.: *B15573859*

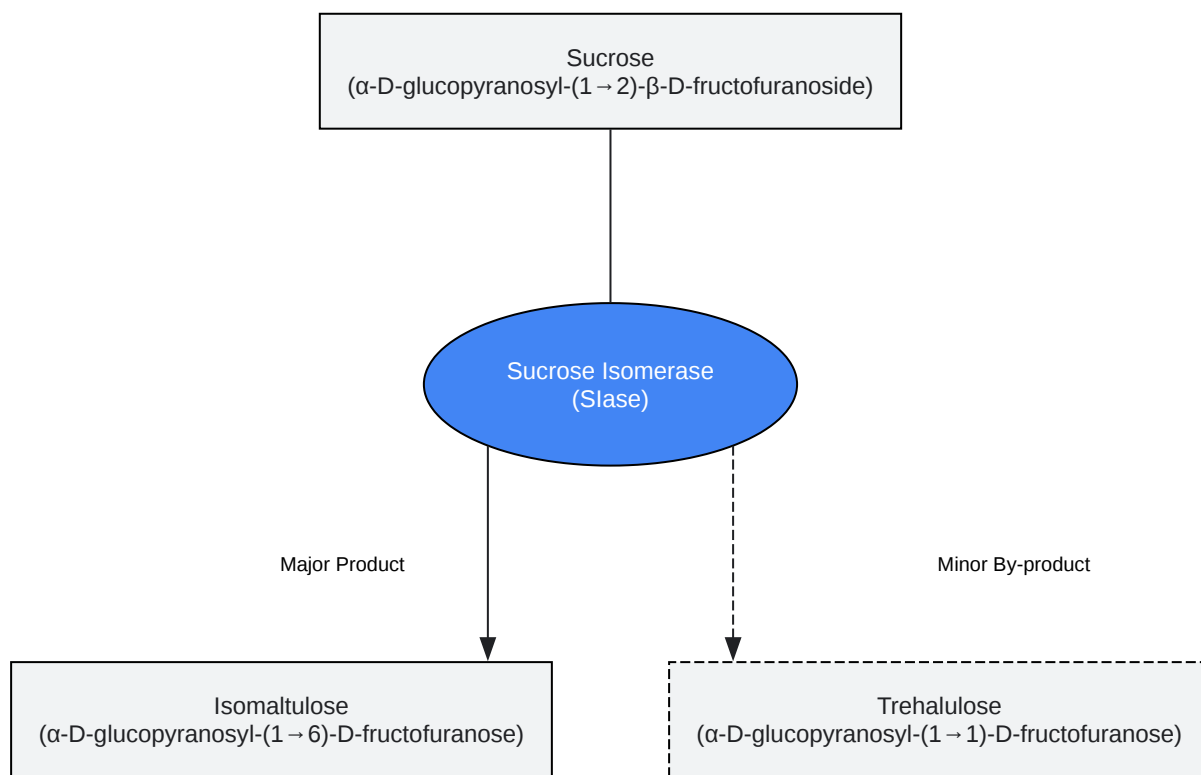
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Audience: Researchers, scientists, and drug development professionals.

Introduction Isomaltulose, a structural isomer of sucrose, is a functional sweetener recognized for its health benefits, including a low glycemic index and non-cariogenic properties.[1][2] It serves as an ideal substitute for sucrose in various food and pharmaceutical applications.[1][2] The industrial production of isomaltulose is primarily achieved through the enzymatic conversion of sucrose, a process catalyzed by the enzyme sucrose isomerase (Slase, EC 5.4.99.11).[1][3][4] This enzyme transforms the α -1,2-glycosidic bond in sucrose into an α -1,6-glycosidic bond, yielding isomaltulose.[5] Utilizing immobilized enzymes or whole cells enhances the stability and reusability of the biocatalyst, significantly reducing production costs and making it suitable for industrial-scale manufacturing.[1][6] This document provides detailed protocols for the immobilization of sucrose isomerase, the enzymatic conversion process, and the subsequent analysis of the reaction products.

Biochemical Reaction Pathway

The enzymatic conversion is a one-step isomerization reaction. Sucrose isomerase first hydrolyzes the glycosidic bond between glucose and fructose in the sucrose molecule. Subsequently, it facilitates the formation of a new α -1,6-glycosidic bond between the two monosaccharides to form isomaltulose. A minor by-product, trehalulose (with an α -1,1-glycosidic bond), is also typically formed.[5][7]



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Figure 1. Enzymatic isomerization of sucrose to isomaltulose.

Data Summary: Reaction Parameters

The efficiency of the enzymatic conversion is highly dependent on reaction conditions such as the source of the enzyme, pH, temperature, and substrate concentration.

Table 1: Optimal Reaction Conditions for Sucrose Isomerase from Various Microbial Sources

Microorganism Source	Optimal pH	Optimal Temperature (°C)	Reference
Erwinia sp. Ejp617	6.0	40	[8][9]
Raoultella terrigena	5.5	40	[10]
Recombinant Bacillus pumilus (Immobilized)	4.5	40	[3]
Free Enzyme (from B. pumilus)	6.0	30	[3]

| Erwinia rhapontici NX-5 | - | 40-45 |[9] |

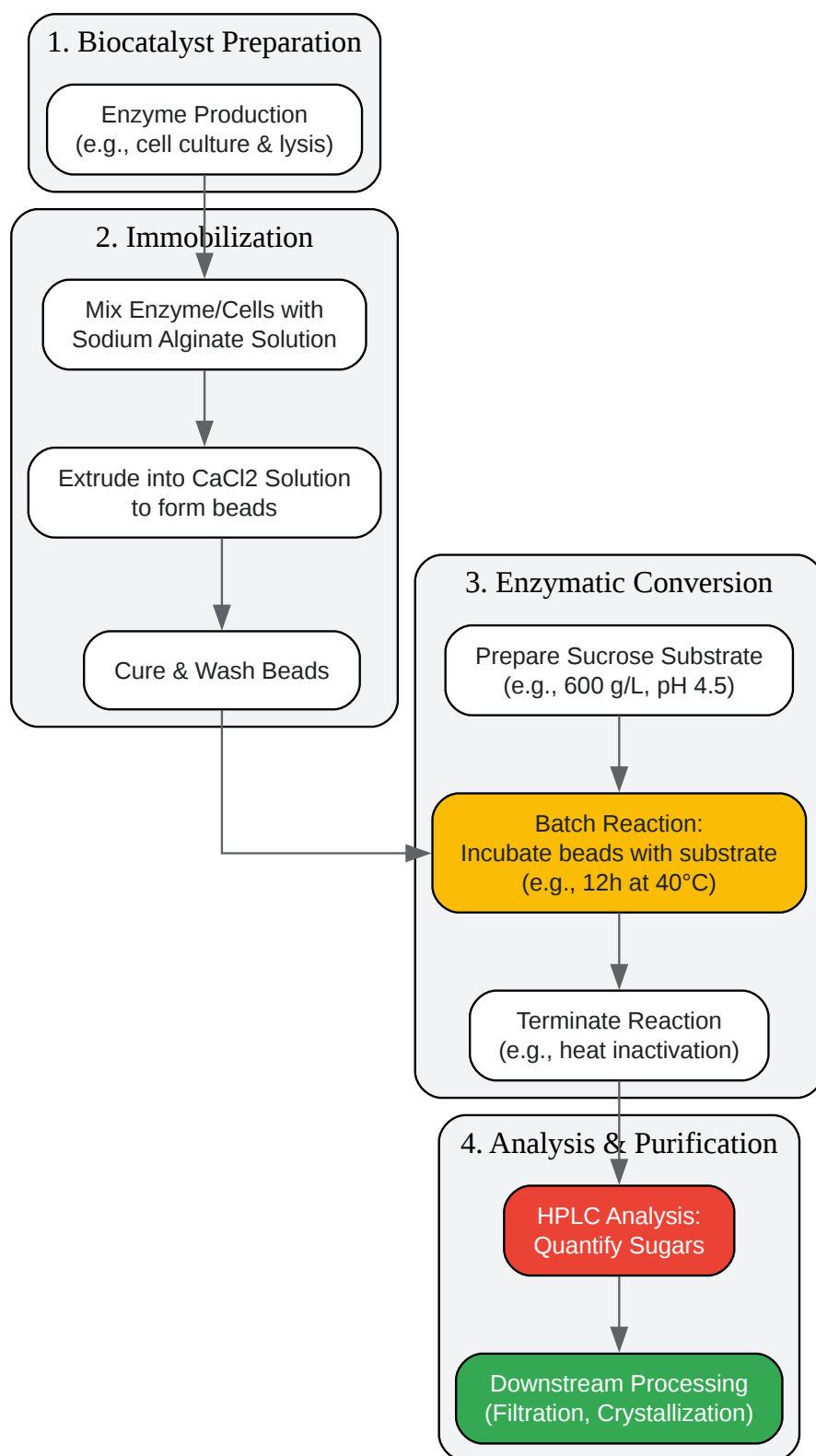
Table 2: Summary of Isomaltulose Production Yields under Various Experimental Conditions

Biocatalyst	Substrate Conc. (g/L)	Reaction Time (h)	Isomaltulose Yield	Reference
Immobilized C. glutamicum cells	500	11	453.0 g/L (90.6%)	[11]
Purified Slase from Erwinia sp.	300	3	240.9 g/L (80.3%)	[8][9]
Immobilized Slase on Chitosan	600	12	87.8%	[12]
Immobilized B. pumilus	600	-	87.8%	[3]
Slase from R. terrigena	400	6	81.7%	[10]

| Immobilized Slase in PVA-Sodium Alginate | 650 | - | 620.7 g/L (95.5%) |[2] |

Experimental Workflow

The overall process involves preparing the biocatalyst (either by enzyme purification or cell culture), immobilizing the catalyst, performing the conversion in a controlled bioreactor, and analyzing the final product mixture.



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Figure 2. General workflow for isomaltulose production.

Experimental Protocols

Protocol 1: Immobilization of Sucrose Isomerase in Calcium Alginate Beads

This protocol describes a common method for encapsulating either whole cells or the purified enzyme in calcium alginate.

Materials:

- Sucrose Isomerase solution or whole-cell suspension
- Sodium alginate powder
- Calcium chloride (CaCl_2)
- Sterile distilled water
- Citrate-phosphate buffer (50 mM, pH 6.0)

Procedure:

- **Prepare Sodium Alginate Solution:** Slowly dissolve sodium alginate powder in sterile distilled water to a final concentration of 2.0-3.0% (w/v). Stir continuously until a homogenous, viscous solution is formed. Avoid introducing excessive air bubbles.
- **Prepare Biocatalyst Mixture:** Mix the enzyme solution or wet cell paste with the sodium alginate solution. A typical ratio is 1 part cell mass to 10 parts alginate solution.[\[11\]](#) Ensure the mixture is homogenous.
- **Prepare CaCl_2 Solution:** Prepare a 2.0-8.0% (w/v) calcium chloride solution in a separate beaker.[\[11\]](#)
- **Form Beads:** Using a syringe or a peristaltic pump, drop the biocatalyst-alginate mixture into the CaCl_2 solution from a height of about 5-10 cm. The droplets will instantly form gel beads upon contact with the calcium ions.

- **Cure the Beads:** Allow the beads to harden (cure) in the CaCl_2 solution for at least 1-2 hours at 4°C with gentle agitation.[\[11\]](#)
- **Wash the Beads:** Decant the CaCl_2 solution and wash the immobilized beads thoroughly with sterile distilled water or buffer (e.g., 50 mM citrate-phosphate buffer, pH 6.0) to remove excess calcium ions and untrapped enzyme/cells.[\[11\]](#)
- **Storage:** The immobilized beads can be used immediately or stored in buffer at 4°C until use.

Protocol 2: Batch Conversion of Sucrose to Isomaltulose

This protocol outlines the procedure for a typical batch reaction using the immobilized biocatalyst.

Materials:

- Immobilized sucrose isomerase beads (from Protocol 1)
- Sucrose
- Citric acid- Na_2HPO_4 buffer (50 mM, adjust to desired pH, e.g., 4.5-6.0)
- Shaking incubator or stirred-tank bioreactor
- Water bath

Procedure:

- **Prepare Substrate Solution:** Prepare a high-concentration sucrose solution (e.g., 500-650 g/L) in the appropriate buffer.[\[2\]](#)[\[11\]](#)[\[12\]](#) Adjust the pH to the optimal value for the specific enzyme being used (see Table 1).
- **Initiate Reaction:** Add the washed, immobilized beads to the sucrose solution in a sterile flask or bioreactor. A typical loading is 10-15% (v/v) of beads to the total reaction volume. For example, add 15 U of enzyme activity per gram of sucrose.[\[12\]](#)

- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35-40°C) with gentle agitation (e.g., 150 rpm) to ensure adequate mixing without disrupting the beads.[3][11]
- Monitor Reaction: Take samples at regular time intervals (e.g., every 1-2 hours) to monitor the progress of the conversion via HPLC analysis (see Protocol 3).
- Terminate Reaction: Once the desired conversion rate is achieved (typically within 6-12 hours), stop the reaction.[10][12] This can be done by separating the beads from the solution via filtration or decantation. The reaction in the collected supernatant can be permanently stopped by heating it to 100°C for 5-10 minutes to denature any leaked enzyme.[11]
- Catalyst Recovery: The recovered immobilized beads can be washed with buffer and reused for subsequent batches. Studies have shown high stability for over 15-25 repeated batches.[11][12]

Protocol 3: HPLC Analysis of Sugars

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of sucrose, isomaltulose, glucose, and fructose.

Instrumentation & Columns:

- HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[13]
- Column: A carbohydrate analysis column or an amino-propyl column is typically used. Hydrophilic Interaction Liquid Chromatography (HILIC) mode is effective for separating these sugars.[13]

Chromatographic Conditions:

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a low concentration aqueous buffer like ammonium formate) is commonly used. A typical starting composition is 80-85% acetonitrile and 15-20% aqueous buffer.[13]
- Flow Rate: 1.0 - 2.0 mL/min.[13]

- Column Temperature: 30-40°C.
- Detector Temperature: 35-40°C (for RID).
- Injection Volume: 5 - 20 µL.

Procedure:

- Sample Preparation: Dilute the samples collected from the reaction mixture with the mobile phase to bring the sugar concentrations within the linear range of the detector. Filter the diluted samples through a 0.22 µm syringe filter before injection.^[10]
- Standard Preparation: Prepare a series of standard solutions containing known concentrations of pure sucrose, isomaltulose, glucose, and fructose.
- Calibration: Inject the standards to generate a calibration curve for each sugar, plotting peak area against concentration.
- Sample Analysis: Inject the prepared samples into the HPLC system.
- Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with the standards. Quantify the concentration of each sugar using the corresponding calibration curve. The conversion yield can be calculated as the molar concentration of isomaltulose produced divided by the initial molar concentration of sucrose.

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